4-((2-Fluorobenzyl)thio)-6-phenylpyrimidine
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Overview
Description
4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and a 2-fluorophenylmethylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a suitable halogenated pyrimidine precursor.
Attachment of the 2-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with 2-fluorophenylmethylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Fluorophenyl)methyl]sulfanyl}-2-methyl-6-phenylpyrimidine: Similar structure but with a methyl group at the 2-position.
4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-methyl-2-phenylpyrimidine: Similar structure but with a methyl group at the 6-position.
Uniqueness
4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H13FN2S |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13FN2S/c18-15-9-5-4-8-14(15)11-21-17-10-16(19-12-20-17)13-6-2-1-3-7-13/h1-10,12H,11H2 |
InChI Key |
FWGSGMMRIUEEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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